molecular formula C27H26N6O3 B2889411 7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538348-76-4

7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2889411
CAS No.: 538348-76-4
M. Wt: 482.544
InChI Key: NYASEBFNSIVGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition, anticancer, and antimicrobial applications . Structurally, it features:

  • 3,4-Dimethoxyphenyl at position 7, contributing electron-donating effects and modulating lipophilicity.
  • Methyl at position 5, enhancing steric stability.
  • m-Tolyl (3-methylphenyl) at position 2, influencing π-π stacking interactions.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O3/c1-16-7-5-8-19(13-16)25-31-27-29-17(2)23(26(34)30-20-9-6-12-28-15-20)24(33(27)32-25)18-10-11-21(35-3)22(14-18)36-4/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYASEBFNSIVGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CN=CC=C4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related [1,2,4]triazolo[1,5-a]pyrimidine derivatives (Table 1). Key differences include substituent patterns at positions 2, 5, 6, and 7, which critically influence physicochemical properties and bioactivity.

Table 1: Structural Comparison of Selected [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives

Compound Name Position 2 Position 5 Position 6 (Carboxamide) Position 7 (Aryl) Key Properties/Applications Reference
Target Compound m-Tolyl Methyl Pyridin-3-yl 3,4-Dimethoxyphenyl Not reported (theoretical analysis) -
5a (2-amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) Amino Methyl p-Tolyl 3,4,5-Trimethoxyphenyl Anticancer (moderate activity)
5k (N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) Amino Methyl 4-Bromophenyl 3,4,5-Trimethoxyphenyl Higher lipophilicity (logP)
ETHYL 7-(2,4-DIMETHOXYPHENYL)-5-PHENYL-4,7-DIHYDRO-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE Ethyl carboxylate Phenyl Ethyl ester 2,4-Dimethoxyphenyl Synthetic intermediate
N-(4-chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 4-Chlorophenyl Methyl 4-(Methylthio)phenyl Partially saturated core Unknown bioactivity
Key Differentiators

Position 7 Substituent : The 3,4-dimethoxyphenyl group (target) vs. 3,4,5-trimethoxyphenyl (5a–v) reduces steric hindrance but may decrease π-stacking affinity .

Carboxamide Group: Pyridin-3-yl (target) vs.

Position 2: m-Tolyl (target) vs. amino (5a–v) eliminates hydrogen-bond donor capacity but improves metabolic stability.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step protocols starting with condensation reactions. For example:

  • Step 1 : Formation of the triazole-pyrimidine core via cyclocondensation of 5-amino-1,2,4-triazole derivatives with substituted aldehydes and ketones under reflux in ethanol/water mixtures (1:1 v/v) .
  • Step 2 : Introduction of the m-tolyl and pyridin-3-yl groups via nucleophilic substitution or coupling reactions .
  • Characterization : Intermediates are analyzed using 1H/13C NMR , FT-IR , and HPLC-MS to confirm structural integrity. Crystallographic studies (e.g., X-ray) resolve bond angles and stereochemistry .

Q. What spectroscopic and computational methods are used to confirm its molecular structure?

  • NMR : 1H/13C NMR identifies proton environments and substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 520.2 [M+H]+) .
  • X-ray Crystallography : Resolves dihydro-pyrimidine ring puckering and hydrogen-bonding networks .
  • Computational Modeling : DFT calculations predict electronic properties and reactive sites .

Q. What preliminary biological activities have been reported for similar triazolo-pyrimidines?

  • Kinase Inhibition : Analogous compounds show IC50 values <1 µM against tyrosine kinases due to interactions with ATP-binding pockets .
  • Antimicrobial Activity : Derivatives with electron-withdrawing substituents (e.g., Cl, Br) exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria .
  • Solubility : The 3,4-dimethoxyphenyl group enhances aqueous solubility (logP ~2.8) compared to non-polar analogs .

Advanced Research Questions

Q. How can reaction yields be optimized using green chemistry principles?

  • Additives : 4,4’-Trimethylenedipiperidine (TMDP) improves yields (>85%) in ethanol/water solvents by acting as a dual Lewis base and hydrogen-bond acceptor .
  • Solvent Systems : Binary mixtures (e.g., water/ethanol) reduce toxicity while maintaining reflux efficiency .
  • Catalysts : APTS (3-Aminopropyltriethoxysilane) enables one-pot syntheses with 78–92% yields .

Q. Table 1: Comparison of Synthetic Protocols

MethodConditionsYield (%)Key AdvantageReference
TMDP-mediated synthesisEthanol/water, 65°C85–90Low toxicity, recyclable
APTS-catalyzed one-potEthanol, reflux78–92Reduced steps
Multi-step couplingDMF, Pd(PPh3)4 catalyst60–75High regioselectivity

Q. How can contradictions in biological activity data across studies be resolved?

  • Structural Variability : Minor substituent changes (e.g., m-tolyl vs. p-tolyl) alter binding affinities by >10-fold. For example, replacing 3,4-dimethoxyphenyl with 4-chlorophenyl reduces kinase inhibition by 40% .
  • Assay Conditions : Differences in ATP concentrations (1 mM vs. 10 µM) in kinase assays can skew IC50 values .
  • Solubility Effects : Poor solubility in DMSO (<1 mg/mL) may lead to false negatives in cell-based assays .

Q. What computational strategies predict target interactions and guide SAR studies?

  • Molecular Docking : AutoDock Vina models predict binding modes with kinases (e.g., VEGFR2, PDB: 4ASD), identifying critical π-π stacking with pyridin-3-yl groups .
  • MD Simulations : 100-ns trajectories assess stability of ligand-target complexes, highlighting hydrogen bonds with Asp1046 and Phe916 .
  • QSAR Models : Hammett constants (σ) of substituents correlate with log(IC50) values (R² = 0.89) .

Methodological Considerations

  • Data Reproducibility : Ensure reaction scales (<1 mmol) and purity (>95% by HPLC) to minimize batch-to-batch variability .
  • Contradiction Analysis : Use meta-analyses of IC50 values across multiple assays (e.g., fluorescence vs. radiometric kinase assays) .
  • Advanced Characterization : Synchrotron XRD resolves conformational flexibility in the 4,7-dihydro-pyrimidine ring, critical for activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.